molecular formula C15H17N3O3S B13822145 [(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B13822145
M. Wt: 319.4 g/mol
InChI Key: VXRHZRFQPWQDJW-RQZCQDPDSA-N
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Description

[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a thiazolidinone ring and an acetic acid moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of [(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential due to its anti-inflammatory and antimicrobial properties. Further research is needed to fully understand its pharmacological effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can be compared with other similar compounds, such as:

    [(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid: This compound has a similar structure but with a fluorine atom instead of an ethyl group, which may result in different chemical and biological properties.

    [(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions with biological targets.

    [(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid: The chlorine atom can introduce different electronic effects, potentially altering the compound’s chemical behavior and biological activity.

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(2E)-2-[(E)-1-(4-ethylphenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C15H17N3O3S/c1-3-10-4-6-11(7-5-10)9(2)17-18-15-16-14(21)12(22-15)8-13(19)20/h4-7,12H,3,8H2,1-2H3,(H,19,20)(H,16,18,21)/b17-9+

InChI Key

VXRHZRFQPWQDJW-RQZCQDPDSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/N=C/2\NC(=O)C(S2)CC(=O)O)/C

Canonical SMILES

CCC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC(=O)O)C

Origin of Product

United States

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